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Tris(trimethylsilyl)guanine

Cat. No.: B13430160
M. Wt: 367.67 g/mol
InChI Key: ZTKRDVGMYXNNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(trimethylsilyl)guanine is a fully silylated protected derivative of the nucleobase guanine, with the molecular formula C14H29N5OSi3 and a molecular weight of 367.67 g/mol . This compound serves as a crucial synthetic intermediate in organic chemistry and pharmaceutical research, specifically designed for the efficient, regioselective synthesis of N-9 substituted guanine compounds . Its primary research value lies in the preparation of important antiviral medications. By protecting the reactive functional groups of guanine, it enables alkylation reactions that preferentially occur at the N-9 position, which is the correct attachment point for nucleoside analogs . This process is vital for manufacturing well-known antiviral drugs such as Ganciclovir and Acyclovir, allowing for high N-9/N-7 alkylation product ratios (greater than 30:1) and eliminating the need for complex chromatographic separations, thereby streamlining the synthesis pathway . The compound is offered for research and development purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29N5OSi3 B13430160 Tris(trimethylsilyl)guanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29N5OSi3

Molecular Weight

367.67 g/mol

IUPAC Name

N,9-bis(trimethylsilyl)-6-trimethylsilyloxypurin-2-amine

InChI

InChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18)

InChI Key

ZTKRDVGMYXNNJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tris Trimethylsilyl Guanine

Direct Silylation Approaches to Tris(trimethylsilyl)guanine

Direct silylation stands as the most prevalent method for the preparation of this compound. This approach involves the reaction of guanine (B1146940) with a silylating agent, which replaces the active hydrogens on the purine (B94841) ring and the exocyclic amino group with trimethylsilyl (B98337) (TMS) groups.

Hexamethyldisilazane (B44280) (HMDS) is a widely used and effective silylating agent for guanine. Its utility stems from its ability to convert the poorly soluble guanine into a more reactive, silylated form that is soluble in organic solvents. The reaction typically involves heating guanine with an excess of HMDS, often in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663), to drive the reaction to completion. google.com The use of HMDS is advantageous as the byproduct of the reaction is ammonia (B1221849), which is easily removed from the reaction mixture. wikipedia.org

One of the challenges in the silylation of guanine is its low solubility. To overcome this, the reaction is often carried out at elevated temperatures, with some processes refluxing guanine with a large excess of HMDS. google.com However, more recent methods have focused on optimizing the stoichiometry to reduce waste and improve process economics. For instance, procedures have been developed that utilize a significantly lower molar ratio of HMDS to guanine while still achieving high conversion rates. google.com

ReactantSilylating AgentCatalystSolventConditionsOutcomeReference
GuanineHexamethyldisilazane (HMDS)Ammonium SulfateNone (excess HMDS)RefluxThis compound google.com
GuanineHexamethyldisilazane (HMDS)Ammonium SulfateXyleneRefluxThis compound google.com
GuanineHexamethyldisilazane (HMDS)Trifluoromethanesulfonic acidNone (excess HMDS)130-135°CThis compound googleapis.com

To enhance the rate and efficiency of the silylation reaction, strong acid catalysts are often employed. Trifluoromethanesulfonic acid (TfOH) and its trimethylsilyl ester, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), have proven to be particularly effective. googleapis.comacs.org These catalysts accelerate the silylation of guanine by protonating the purine ring, thereby increasing its electrophilicity and facilitating the attack by the silylating agent.

The use of TMSOTf is especially noteworthy as it can be generated in situ by the reaction of trifluoromethanesulfonic acid with hexamethyldisilazane. googleapis.com This catalytic system allows for the silylation to proceed under milder conditions and with greater control over the reaction. The catalytic amount of these strong acids can significantly reduce reaction times and improve yields.

CatalystSilylating AgentSubstrateKey FindingReference
Trifluoromethanesulfonic acidHexamethyldisilazane (HMDS)GuanineAccelerates silylation, enabling one-pot synthesis. googleapis.com
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Hexamethyldisilazane (HMDS)GuanineActs as a selective alkylation catalyst in subsequent reactions. googleapis.com
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)N,O-bis(trimethylsilyl)acetamide2-Amino-6-chloropurineUsed in glycosylation reactions to favor N-9 isomer. electronicsandbooks.com

The development of one-pot synthesis procedures for this compound and its subsequent reaction represents a significant advancement in process efficiency and economy. In these procedures, guanine is silylated and then reacted with an alkylating or glycosylating agent in the same reaction vessel without the need for isolation of the intermediate silylated guanine. google.comgoogleapis.com

Regioselective Considerations in Guanine Silylation

A critical aspect of guanine silylation is controlling the position of substitution on the purine ring. The formation of N-9 and N-7 isomers is a common challenge, and directing the reaction towards the desired N-9 isomer is paramount for the synthesis of many biologically active compounds.

The relative nucleophilicity of the N-9 and N-7 positions of the guanine ring can lead to the formation of a mixture of isomers upon silylation and subsequent alkylation or glycosylation. The N-7 isomer is often the kinetic product, while the N-9 isomer is the thermodynamically more stable product. scispace.com Therefore, reaction conditions can be manipulated to favor the formation of the desired N-9 isomer.

Several strategies have been developed to enhance the regioselectivity of N-9 substitution. One approach involves the use of bulky protecting groups at the O-6 position of guanine, which can sterically hinder attack at the N-7 position. researchgate.net Another strategy involves the use of specific catalytic systems and solvents that favor the formation of the N-9 isomer.

The ratio of N-9 to N-7 isomers is highly dependent on the reaction conditions, including the choice of silylating agent, catalyst, solvent, and temperature. For instance, certain patented processes claim to achieve high N-9/N-7 isomer ratios, such as 20:1 to 40:1, and even as high as 99:1, by carefully controlling these parameters. google.comgoogleapis.com

The use of Lewis acids like TMSOTf in combination with specific solvents can significantly influence the isomer ratio. acs.org For example, in some systems, higher temperatures can promote the rearrangement of the kinetic N-7 isomer to the more stable N-9 isomer. scispace.com The choice of the subsequent electrophile also plays a role in the final isomer distribution. The table below summarizes findings on the influence of various factors on the regioselectivity of guanine functionalization.

FactorConditionsEffect on N-9/N-7 RatioReference
CatalystTrifluoromethanesulfonic acidCan achieve N-9/N-7 ratio greater than 30:1. googleapis.com
CatalystTrimethylsilyl trifluoromethanesulfonateHigh N-9 selectivity in glycosylation. researchgate.net
SolventTolueneHigh N-9 selectivity in glycosylation. researchgate.net
Protecting Group6-O-(diphenylcarbamoyl)High N-9 selectivity, no N-7 isomer detected. researchgate.net
Reaction ConditionsSpecific HMDS/xylene mixture and temperatureN-9/N-7 ratio of 99:1 reported. google.com

Alternative Silylation Reagents and Their Application in this compound Synthesis

The synthesis of this compound is predominantly achieved through the silylation of guanine. While hexamethyldisilazane (HMDS) is a commonly employed silylating agent, a range of alternative reagents and catalysts have been explored to optimize reaction conditions and yields. google.comgoogleapis.com The choice of reagent and catalyst can significantly influence the reaction's efficiency and the purity of the resulting product.

A primary alternative to HMDS is the use of trialkylsilyl halides, such as trimethylsilyl chloride and tert-butyldimethylsilyl chloride . google.comgoogleapis.com These reagents are typically used in the presence of a base. google.com Another effective silylating agent is N,O-Bis(trimethylsilyl)acetamide (BSA) . d-nb.infochemicalbook.com BSA is known for its strong silylating power, readily reacting with a variety of functional groups under mild conditions to form stable trimethylsilyl derivatives. chemicalbook.comsigmaaldrich.comavantorsciences.com

The efficiency of the silylation reaction is often enhanced by the use of catalysts. A wide array of catalysts have been identified that can promote the silylation of guanine. These include:

Sulfonic Acids and their Derivatives : Trifluoromethanesulfonic acid, trimethylsilyl trifluoromethanesulfonate, and bistrimethylsilyl sulfonate are potent catalysts. google.comgoogleapis.comgoogle.com

Sulfates : Ammonium sulfate and sulfuric acid are also effective. google.comgoogleapis.com

Other Catalysts : p-Toluenesulfonic acid, potassium butylsulfonate, ammonium perchlorate, sodium perchlorate, sodium borofluoride, and tin tetrachloride have also been reported as silylation catalysts. google.comgoogleapis.comgoogle.com

The reaction is typically carried out by heating a mixture of guanine, the silylating agent, and a catalyst. For instance, guanine can be refluxed with HMDS and trifluoromethanesulfonic acid for several hours. google.com In some procedures, the excess silylating agent is removed by distillation under reduced pressure after the reaction is complete. google.com

Below is an interactive data table summarizing various alternative silylation reagents and catalysts for the synthesis of this compound.

Silylating AgentCatalystKey Features
Trimethylsilyl chlorideBaseA common trialkylsilyl halide reagent. google.comgoogleapis.com
tert-Butyldimethylsilyl chlorideBaseAnother example of a trialkylsilyl halide used for silylation. google.comgoogleapis.com
N,O-Bis(trimethylsilyl)acetamide (BSA)Can be used with or without a catalyst like TMCS.A powerful silylating agent that reacts under mild conditions. d-nb.infochemicalbook.comavantorsciences.com
Hexamethyldisilazane (HMDS)Trifluoromethanesulfonic acidA frequently used combination for efficient silylation. google.com
Hexamethyldisilazane (HMDS)Ammonium sulfateA common and effective catalyst for silylation with HMDS. google.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the quality of the final product. Often, the crude product of the silylation reaction is used directly in subsequent steps without extensive purification. google.comgoogleapis.com However, when purification is necessary, several techniques can be employed.

Crystallization is a common method for purifying silylated guanine derivatives. The choice of solvent is crucial for effective crystallization. Solvents such as isopropyl acetate (B1210297) and toluene, sometimes mixed with hexane, have been used for the crystallization of related N-9 substituted guanine compounds that are synthesized from silylated guanine. google.comgoogleapis.com In some cases, recrystallization from methanol (B129727) or a mixture of ethanol (B145695) and water has been reported for downstream products. google.comacs.org

Filtration is a straightforward technique used to separate the solid product from the reaction mixture or crystallization solvent. googleapis.comgoogle.com

Chromatography offers a more refined method for purification, although it can be less desirable on a commercial scale due to higher costs. google.com Techniques such as column chromatography, preparative high-pressure liquid chromatography (HPLC), and thin-layer chromatography can be utilized for the separation and isolation of silylated guanine compounds. google.comgoogleapis.comgoogleapis.com For instance, flash chromatography on silica (B1680970) gel is a common laboratory-scale purification method for related nucleoside derivatives. umich.edu

The following interactive data table outlines the primary purification and isolation techniques for this compound and its derivatives.

TechniqueDescriptionSolvents/Materials
CrystallizationA process of solidifying the compound from a solution to obtain a pure crystalline form.Isopropyl acetate, Toluene, Hexane, Methanol, Water google.comgoogleapis.comgoogle.com
FiltrationA mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass.Standard laboratory filtration apparatus. googleapis.comgoogle.com
Column ChromatographyA method used to purify individual chemical compounds from mixtures of compounds.Silica gel google.comumich.edu
Preparative HPLCA technique to isolate and purify compounds.Appropriate stationary and mobile phases for the specific compound. google.comgoogleapis.com

Spectroscopic and Structural Characterization Methodologies for Tris Trimethylsilyl Guanine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Tris(trimethylsilyl)guanine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within the molecule. In this compound, the most prominent signals in the ¹H NMR spectrum are expected to be from the protons of the three trimethylsilyl (B98337) groups. These would appear as a sharp, intense singlet in the upfield region of the spectrum, typically around 0.2-0.5 ppm. The integration of this peak would correspond to 27 protons (3 x Si(CH₃)₃).

The remaining proton on the purine (B94841) ring, H8, would likely appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shift would be influenced by the silylation pattern on the guanine (B1146940) core. The absence of signals corresponding to the N1-H, N2-H₂, and O6-H protons of guanine would confirm the successful tris-silylation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar compounds and may not represent actual experimental data.)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Si(CH₃)₃0.2 - 0.5Singlet27H
H87.5 - 8.5Singlet1H

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show signals for the carbons of the purine ring and the methyl carbons of the trimethylsilyl groups.

The methyl carbons of the TMS groups would give rise to a strong signal in the upfield region, typically between 0 and 5 ppm. The five carbons of the guanine core would appear in the downfield region, with their specific chemical shifts being sensitive to the points of silylation. For instance, the C6 carbon, being attached to a silyloxy group, would experience a significant downfield shift compared to its position in unsubstituted guanine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for silylated purines and may not represent actual experimental data.)

Carbon Predicted Chemical Shift (ppm)
Si(CH₃)₃0 - 5
C5110 - 120
C4145 - 155
C2150 - 160
C8135 - 145
C6155 - 165

Silicon-29 (²⁹Si) NMR for Silyl (B83357) Group Confirmation

Silicon-29 (²⁹Si) NMR spectroscopy is a crucial technique for directly observing the silicon atoms in the trimethylsilyl groups. huji.ac.ilaiinmr.com This provides definitive evidence for the presence and chemical environment of the silyl substituents. For this compound, the ²⁹Si NMR spectrum would be expected to show one or more signals corresponding to the three silicon atoms.

If all three trimethylsilyl groups are in chemically equivalent environments, a single sharp signal would be observed. However, if the silylation occurs at different types of atoms (e.g., oxygen vs. nitrogen), this could lead to distinct chemical environments for the silicon atoms, resulting in multiple signals in the ²⁹Si NMR spectrum. The chemical shifts in ²⁹Si NMR are sensitive to the electronegativity of the atom attached to the silicon. rsc.org Generally, for Si-O bonds, the signal appears further downfield compared to Si-N bonds.

Table 3: Predicted ²⁹Si NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the specific isomer and solvent.)

Silicon Environment Predicted Chemical Shift (ppm)
N-Si(CH₃)₃10 - 20
O-Si(CH₃)₃15 - 25

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify any proton-proton couplings. In the case of this compound, this technique would primarily confirm the absence of couplings for the singlet signals of the TMS and H8 protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively link the proton signal of the TMS groups to their corresponding carbon signal and the H8 proton to the C8 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. emerypharma.com This is particularly useful for assigning the quaternary carbons of the purine ring and for confirming the points of silylation. For example, correlations between the TMS protons and the carbons of the guanine ring would provide strong evidence for the specific attachment points of the silyl groups.

Mass Spectrometry (MS) Techniques in Compound Verification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass of this compound (C₁₄H₂₉N₅OSi₃) is 367.1836. data.gov An experimentally determined mass that is very close to this value would strongly support the identity of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for trimethylsilylated compounds involve the loss of methyl groups (CH₃, -15 Da) and the trimethylsilyl group itself (Si(CH₃)₃, -73 Da). nih.govsci-hub.se The analysis of these fragments can help to confirm the structure of the molecule.

Table 4: Key Ions in the Predicted Mass Spectrum of this compound (Note: These are predicted values based on the molecular formula and common fragmentation patterns of silylated compounds.)

Ion m/z (Predicted) Description
[M]⁺367.1836Molecular Ion
[M - CH₃]⁺352.1600Loss of a methyl group
[M - Si(CH₃)₃]⁺294.1107Loss of a trimethylsilyl group
[Si(CH₃)₃]⁺73.0473Trimethylsilyl cation

Fragmentation Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods offer complementary information.

In Electron Ionization (EI) MS , which is a hard ionization technique typically coupled with Gas Chromatography (GC), the this compound molecule is subjected to a high-energy electron beam (typically 70 eV). nih.gov This process results in the formation of a molecular ion (M•+) and extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. The fragmentation of trimethylsilyl (TMS) derivatives is well-documented and follows predictable pathways. nih.govsci-hub.se

Key fragmentation patterns for this compound in EI-MS include:

Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl group (•CH₃) from one of the TMS substituents, leading to a prominent ion at [M-15]⁺. This is a common feature for trimethylsilylated compounds. sci-hub.se

Formation of the Trimethylsilyl Cation: Cleavage of a Si-N or Si-O bond results in the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which produces a characteristic base peak at m/z 73. sci-hub.se

Guanine Core Fragmentation: Following the loss of one or more TMS groups, the underlying guanine structure can undergo further fragmentation. A notable pathway for guanine itself is the elimination of a neutral HNCO molecule, which can also be observed in the fragmentation of its derivatized form. rsc.org

Rearrangement Ions: Ions involving rearrangements, such as those containing siliconium, can also be formed. nih.gov

Ion m/z (Mass-to-Charge Ratio) Description
[M]•+367Molecular Ion
[M-15]+352Loss of a methyl radical (•CH₃)
[M-73]+294Loss of a trimethylsilyl radical (•Si(CH₃)₃)
[Si(CH₃)₃]+73Trimethylsilyl cation (often the base peak)

Electrospray Ionization (ESI) MS is a soft ionization technique that is well-suited for analyzing molecules that may be thermally labile. In ESI-MS, this compound is typically analyzed as a protonated molecule, [M+H]⁺. A significant consideration in the ESI analysis of TMS derivatives is their susceptibility to hydrolysis. nih.gov Depending on the solvent conditions and instrument settings, the TMS groups may hydrolyze, leading to the observation of ions corresponding to partially silylated or even the native, underivatized guanine molecule. researchgate.net This phenomenon can complicate spectral interpretation but also provides evidence of the original silylation. The generation of multiply charged ions, which is a hallmark of ESI for large biomolecules, is less common for a molecule of this size, with the singly charged species dominating the spectrum. umich.edu

X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis has confirmed the molecular structure of this compound. researchgate.net The study revealed that the three trimethylsilyl groups are attached to the oxygen atom at the C6 position, one of the exocyclic nitrogen atoms of the amino group, and the nitrogen atom at the N9 position of the purine ring. researchgate.net This substitution pattern confirms the N,N,O-silylation of the guanine molecule.

The crystal structure also provides critical insight into the intermolecular forces that govern the solid-state packing. Unlike some other silylated nucleobases that form hydrogen-bonded dimers, this compound molecules arrange into chains. researchgate.net These chains are stabilized by bifurcated C-H···O/N hydrogen bonds, where methyl hydrogens from the TMS groups interact with oxygen and nitrogen atoms on adjacent molecules. researchgate.net This structural determination is crucial for understanding the effects of silylation on the hydrogen-bonding capabilities of the guanine ring.

Structural Feature Description Reference
Silylation SitesN (exocyclic amino), N9 (endocyclic), O6 researchgate.net
Molecular GeometryConfirmed connectivity and conformation of the tris-silylated guanine core researchgate.net
Intermolecular InteractionsFormation of chains via bifurcated C-H···O/N hydrogen bonds researchgate.net
Crystal SystemData provides precise unit cell dimensions and space group information researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of this compound, respectively, offering valuable qualitative information for structural confirmation.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is characterized by:

Si-CH₃ Vibrations: Strong absorption bands associated with the symmetric and asymmetric bending (or rocking/deformation) of the methyl groups attached to silicon, typically found in the 1250 cm⁻¹ and 840 cm⁻¹ regions.

Si-O-C Stretching: A characteristic band for the silyl ether linkage.

Purine Ring Vibrations: The complex stretching and bending vibrations of the C=C, C=N, and C-N bonds within the guanine ring system. A key purine ring-breathing mode for guanine has been identified using Raman spectroscopy, a related vibrational technique. nih.gov

Absence of N-H and O-H Stretching: Compared to native guanine, the spectrum of the tris-silylated derivative would show a significant reduction or complete absence of the broad N-H and O-H stretching bands typically seen above 3000 cm⁻¹, confirming the derivatization of these active hydrogen sites.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibrational Mode
C-H (in CH₃)2960-2850Stretching
Si-CH₃~1250, ~840Bending/Rocking
C=N, C=C (Purine Ring)1650-1450Stretching
Si-O-C1100-1000Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the chromophore of the guanine core, which is an aromatic purine system. longdom.org

The spectrum is expected to show strong absorption in the UV region due to π → π* electronic transitions within the conjugated ring system. ias.ac.in The exact position of the absorption maximum (λ_max) is influenced by the solvent and the substituents on the ring. For native guanine and its derivatives, these absorptions typically occur around 250 nm and 275 nm. ias.ac.innih.gov The silylation of the exocyclic amino and oxygen groups, which act as auxochromes, may cause slight shifts (bathochromic or hypsochromic) in the λ_max values and changes in the molar absorptivity compared to the parent guanine molecule.

Transition Type Expected Wavelength Range (nm) Chromophore
π → π*~240-280Conjugated Purine Ring System

Reactivity and Transformational Chemistry of Tris Trimethylsilyl Guanine

Nucleophilic Reactivity of Tris(trimethylsilyl)guanine in Coupling Reactions

The silylation of guanine (B1146940) significantly enhances its nucleophilic character, rendering it a potent substrate for various coupling reactions. The lone pair electrons on the nitrogen atoms of the purine (B94841) ring system become more available for reaction with electrophiles. This increased reactivity is harnessed in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where organosilanes react with organic halides. While direct examples involving this compound are specific, the principle extends to silylated heterocycles. In these reactions, a reactive silanol (B1196071) or siloxane species, generated in situ, undergoes palladium-catalyzed cross-coupling with aryl, heterocyclic, or alkenyl halides. nih.gov

The nucleophilicity of silylated purines is also central to their use in direct C-H activation and coupling with arenes. For instance, purine nucleosides can be coupled with aryl iodides in the presence of a palladium catalyst. nih.gov The silylation of the guanine base activates it for coupling reactions that would otherwise be inefficient with the unprotected nucleobase due to low solubility and competing side reactions at the exocyclic amino group and hydroxyl groups in the case of guanosine (B1672433).

Glycosylation Reactions Utilizing this compound

The most prominent application of this compound is in the synthesis of nucleosides via glycosylation reactions. Silylation is a prerequisite for the widely used Vorbrüggen glycosylation, as it enhances the lipophilicity and nucleophilicity of the guanine base, which is often poorly soluble in common organic solvents. rsc.org

The Vorbrüggen glycosylation is a cornerstone method for nucleoside synthesis, involving the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a protected glycosyl acetate (B1210297) or halide. wikipedia.org The reaction is catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. fiu.edu

The general mechanism involves the formation of a reactive oxocarbenium ion intermediate from the protected sugar in the presence of the Lewis acid. The silylated guanine then acts as the nucleophile, attacking the anomeric carbon of the sugar to form the N-glycosidic bond. researchgate.net A key advantage of this method is its applicability to a wide range of purine and pyrimidine (B1678525) bases for the synthesis of N-glycosides, which are essential building blocks for DNA and RNA. wikipedia.orgresearchgate.net

A typical Vorbrüggen-type synthesis is a multi-step process:

Silylation: The nucleobase is persilylated, often using hexamethyldisilazane (B44280) (HMDS), to increase its solubility and reactivity. rsc.orgwikipedia.org

Condensation: The silylated base is condensed with a protected sugar derivative in the presence of a Lewis acid catalyst. rsc.org

Deprotection: The protecting groups on the sugar and the silyl (B83357) groups on the base are removed to yield the final nucleoside. rsc.org

A significant challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon to selectively form either the naturally occurring β-anomer or the less common α-anomer. researchgate.net In Vorbrüggen glycosylations of silylated guanine derivatives, the reaction often proceeds through different kinetic and thermodynamic pathways, influencing the product distribution. rsc.org

Typically, glycosylation at the N7 position of the guanine ring is the kinetically favored process, occurring at lower temperatures. fiu.edu In contrast, the N9-substituted isomer, which is the thermodynamically more stable product, is favored at elevated temperatures or with prolonged reaction times, allowing for equilibration. rsc.orgfiu.edu

The choice of catalyst, solvent, and temperature plays a crucial role in directing the stereoselectivity. For example, using tin(IV) chloride in acetonitrile (B52724) at room temperature can favor the kinetic N7-glycosyl product, while using TMSOTf in a higher-boiling solvent like 1,2-dichloroethane (B1671644) with heating promotes the formation of the thermodynamic N9-isomer. fiu.edu The synthesis of α-guanosine, an unnatural anomer, has proven to be particularly challenging, often requiring specific strategies like SN2 displacement of a protected β-chlororibose derivative to achieve stereoselectivity. tandfonline.comtandfonline.com

Table 1: Influence of Reaction Conditions on Isomer Formation in Guanine Glycosylation
CatalystSolventTemperatureMajor ProductIsomer Ratio (N7:N9)Reference
SnCl₄CH₃CNRoom TempKinetic (N7-isomer)~95:1 fiu.edu
TMSOTf1,2-DichloroethaneRefluxThermodynamic (N9-isomer)~1:6 fiu.edu

The versatility of this compound extends to the synthesis of acyclic nucleoside analogs, where the ribose sugar is replaced by a different, non-cyclic moiety. nih.gov These analogs are of significant interest in medicinal chemistry as potential antiviral or anticancer agents. The fundamental reaction principle remains the same: the silylated guanine acts as a nucleophile, reacting with a suitable electrophilic acyclic side chain. For instance, an acyclic nucleoside where the ribose is replaced by a glycerol-based linker has been prepared by glycosylating guanine at the N7-position. nih.gov This demonstrates the utility of silylated guanine in creating structurally diverse nucleoside derivatives beyond the traditional furanose ring system.

Electrophilic Substitution Reactions Involving this compound

While this compound is primarily employed for its nucleophilic character, the silylated guanosine core can undergo electrophilic substitution. The purine ring is electron-rich and susceptible to attack by electrophiles. For example, a strategy for preparing 3′-fluorinated nucleoside analogues involves the electrophilic fluorination of a 5'-silylated 2'-ketoguanosine intermediate. acs.org

The reactivity of the purine ring itself towards electrophilic attack is well-established. Quantum chemical studies on the formation of guanine analogs from purine show that the reaction proceeds through the addition of radicals (which can have electrophilic character) to the purine ring. nih.gov The positions most susceptible to attack are C2, C6, and C8. Silylation can modulate the electronic properties of the ring, influencing the regioselectivity of such electrophilic additions.

Mechanisms of Desilylation and Protective Group Removal

The final step in many synthetic sequences involving this compound is the removal of the silyl protecting groups. The silicon-oxygen and silicon-nitrogen bonds are labile under specific conditions, allowing for straightforward deprotection. The ease of cleavage is a key advantage of using silyl ethers as protecting groups. mdpi.com

The most common method for desilylation is treatment with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.org The high strength of the silicon-fluoride bond (Si-F) provides a strong thermodynamic driving force for the reaction. harvard.edu Other fluoride-based reagents include triethylamine (B128534) trihydrofluoride (TEA·3HF) and hydrofluoric acid. harvard.eduresearchgate.net

Acidic conditions are also widely used for desilylation. Reagents like aqueous acetic acid or trifluoroacetic acid (TFA) can effectively cleave silyl ethers. rsc.orgresearchgate.net Notably, there is often a difference in the lability of silyl groups at different positions. For instance, a primary 5'-O-TBDMS group is more susceptible to acidic hydrolysis than secondary 2'- or 3'-O-TBDMS groups. rsc.orgcdnsciencepub.com This differential reactivity allows for selective deprotection, a valuable tool in complex multi-step syntheses. rsc.orgresearchgate.net

The choice of deprotection conditions must be carefully considered to avoid unwanted side reactions, such as the cleavage of the glycosidic bond (depurination), which can occur under harsh acidic conditions. rsc.org

Table 2: Common Reagents for the Desilylation of Silylated Nucleosides
Reagent ClassExample ReagentTypical ConditionsNotesReference
Fluoride SourceTetrabutylammonium fluoride (TBAF)THF, Room TempHighly effective, but can lack selectivity between primary and secondary silyl ethers. rsc.orgharvard.edu
Fluoride SourceTriethylamine trihydrofluoride (TEA·3HF)DMF, 55 °C or Room TempA convenient alternative to TBAF. researchgate.net
AcidicTrifluoroacetic acid (TFA) / H₂O / THF0 °C to Room TempCan be used for selective 5'-desilylation. rsc.orgresearchgate.net
AcidicAcetic Acid (80% aqueous)Elevated TempA classic method, but selectivity can be poor. rsc.org

Acid-Catalyzed Hydrolysis of Trimethylsilyl Groups

The cleavage of silicon-oxygen and silicon-nitrogen bonds under acidic conditions is a well-established method for the deprotection of silylated compounds. In the context of this compound, this transformation is typically achieved through the use of dilute aqueous acids. The reaction proceeds via protonation of the oxygen or nitrogen atom attached to the silicon, rendering the silyl group a better leaving group. Subsequent nucleophilic attack by water completes the hydrolysis, liberating the free hydroxyl or amino functions of guanine and forming trimethylsilanol, which further reacts to form hexamethyldisiloxane.

The rate of hydrolysis is influenced by several factors, including the strength of the acid, the reaction temperature, and the solvent system. While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, general principles of silyl ether and silylamine cleavage can be applied. The N-Si bonds are generally more labile to acid hydrolysis than O-Si bonds.

A typical laboratory-scale procedure for the acid-catalyzed deprotection of a silylated guanine derivative might involve treatment with a dilute solution of hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Table 1: Illustrative Conditions for Acid-Catalyzed Desilylation

Reagent/ConditionSolventTemperature (°C)Typical Reaction TimeNotes
Dilute HClMethanol/Water20-2530 min - 2 hA common and straightforward method.
Acetic AcidWater/THF20-251 - 4 hMilder conditions, useful if other acid-labile groups are present.
Trifluoroacetic Acid (TFA)Dichloromethane (B109758)0 - 2515 - 60 minStronger acid for more robust substrates.

This table represents typical conditions for the deprotection of silyl groups and should be considered illustrative for this compound in the absence of specific literature data.

Fluoride-Mediated Desilylation Protocols

Fluoride ions exhibit a remarkably high affinity for silicon, forming strong Si-F bonds (bond energy ~580 kJ/mol). This characteristic makes fluoride-based reagents exceptionally effective for the cleavage of silyl protecting groups, often under milder and more selective conditions than acid-catalyzed methods. The most commonly employed fluoride source for this purpose is tetrabutylammonium fluoride (TBAF), which is soluble in a wide range of organic solvents.

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate then collapses, breaking the Si-O or Si-N bond and releasing the deprotected guanine and a stable fluorotrimethylsilane (B1212599) byproduct.

Research has shown that the desilylation of silylated purine nucleosides, such as guanosine derivatives, is generally rapid and less susceptible to the water content of the TBAF reagent compared to pyrimidine nucleosides. This robustness is an advantageous feature in practical synthetic applications.

A standard procedure for the fluoride-mediated desilylation of this compound would involve dissolving the compound in an aprotic solvent like tetrahydrofuran (B95107) (THF) and treating it with a solution of TBAF in THF. The reaction is typically fast, often reaching completion at room temperature within a short period.

Table 2: Common Reagents and Conditions for Fluoride-Mediated Desilylation

Fluoride ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Tetrabutylammonium fluoride (TBAF)THF0 - 2515 min - 1 hThe most common and versatile reagent.
Hydrofluoric acid-Pyridine (HF-Py)THF or Dichloromethane0 - 2530 min - 2 hOften used when TBAF's basicity is problematic.
Cesium fluoride (CsF)DMF or Acetonitrile25 - 801 - 12 hA milder, heterogeneous alternative to TBAF.
Triethylamine trihydrofluoride (Et3N·3HF)THF20-251 - 3 hCan offer different selectivity compared to TBAF.

This table represents common conditions for fluoride-mediated desilylation and should be considered as a general guide for this compound.

Applications of Tris Trimethylsilyl Guanine in Complex Molecule Synthesis

Tris(trimethylsilyl)guanine as a Key Intermediate in Nucleoside Synthesis

The primary application of this compound is as a key intermediate in the synthesis of guanine-derived nucleosides. The process of silylation, typically achieved by treating guanine (B1146940) with a silylating agent like hexamethyldisilazane (B44280) (HMDS), converts the intractable, high-melting point guanine into a derivative that is soluble in nonpolar organic solvents. wikipedia.org This enhanced solubility is crucial for its subsequent reaction with electrophilic sugar derivatives. The silyl (B83357) groups activate the guanine base and direct the crucial glycosylation step to the desired N9 position, a process known as the silyl-Hilbert-Johnson or Vorbrüggen reaction. wikipedia.org

The Vorbrüggen coupling reaction utilizing this compound is a cornerstone for the synthesis of a wide array of biologically active nucleosides. This methodology allows for the efficient formation of the critical N-glycosidic bond between the guanine base and a sugar moiety. wikipedia.org A prominent example is the synthesis of the antiviral drug acyclovir (B1169), where silylated guanine is coupled with (2-acetoxyethoxy)methyl bromide. cdnsciencepub.com This method has also been successfully employed to produce natural nucleosides like guanosine (B1672433) and its analogues by reacting this compound with protected ribose derivatives. cdnsciencepub.com Furthermore, the strategy is adaptable for creating C-6 modified 2-amino purine (B94841) nucleosides, which are valuable analogues for biochemical and medicinal research. nih.gov

Table 1: Examples of Biologically Active Nucleosides Synthesized via Silylated Guanine
Target NucleosideCoupling PartnerBiological SignificanceReference
Guanosine1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseA fundamental component of RNA. cdnsciencepub.com
Acyclovir(2-Acetoxyethoxy)methyl bromidePotent antiviral agent against herpes simplex viruses. cdnsciencepub.com
Guanine ArabinosideTetra-O-acetyl-D-arabinofuranoseNucleoside analogue with potential antiviral or anticancer activity. cdnsciencepub.com
C-6 Modified AnaloguesVarious electrophiles after O6 activationUsed as biochemical probes and potential therapeutic agents. nih.gov

This compound is strategically employed within multi-step syntheses, most notably in the Vorbrüggen reaction, to ensure high regioselectivity and yield. wikipedia.org In a typical sequence, the synthesis begins with the protection of the sugar's hydroxyl groups, often with acyl groups like acetyl or benzoyl. Concurrently, guanine is silylated to form this compound. The two protected intermediates are then coupled in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). cdnsciencepub.com This key step forms the N9-glycosidic bond. Subsequent deprotection steps, typically involving basic hydrolysis (e.g., with ammonia (B1221849) in methanol), remove the acyl groups from the sugar and the silyl groups from the guanine base to yield the final nucleoside. cdnsciencepub.com This sequence showcases the strategic importance of silylation to facilitate a crucial bond formation that would otherwise be low-yielding and non-selective.

Table 2: Typical Synthetic Sequence for Guanosine Synthesis
StepReactantsKey ReagentsProduct
1GuanineHexamethyldisilazane (HMDS), (NH₄)₂SO₄ (catalyst)This compound
2This compound + 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Protected Guanosine Intermediate
3Protected Guanosine IntermediateNH₃ in Methanol (B129727)Guanosine

Role of this compound as a Protective Group for Guanine

The trimethylsilyl (TMS) groups in this compound serve as effective, temporary protecting groups. umich.edu Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions, thereby ensuring that the desired chemical transformation occurs selectively at a specific site. jocpr.comneliti.com

Guanine possesses several reactive sites: the N1 and N2 protons and the O6 oxygen of its lactam system. These sites are nucleophilic and can compete with the desired N9 position during glycosylation, leading to mixtures of N7 and N9 isomers and other side products. wikipedia.orgcdnsciencepub.com Silylation with reagents like HMDS results in the attachment of TMS groups to the O6, N1, and N2 positions. This masking of the reactive N-H and O-H functionalities effectively prevents them from participating in side reactions and ensures that the glycosylation reaction proceeds with high regioselectivity at the thermodynamically favored N9 position. wikipedia.orgcdnsciencepub.com

An essential feature of a protecting group strategy is orthogonality, which allows for the selective removal of one type of protecting group in the presence of others under distinct reaction conditions. jocpr.comneliti.com The TMS groups on the guanine base are highly labile and are typically cleaved under mild, protic conditions, such as during an aqueous workup or alcoholysis at the end of the coupling step. cdnsciencepub.com This lability makes them orthogonal to many other classes of protecting groups commonly used in nucleoside chemistry. For instance, they can be used in concert with acid-labile groups like the 4,4'-dimethoxytrityl (DMT) group used for 5'-hydroxyl protection, and base-labile acyl groups (e.g., benzoyl, acetyl) used for hydroxyl protection on the sugar ring. cdnsciencepub.comumich.edu This compatibility allows chemists to orchestrate complex synthetic sequences with precise control over which functional groups react at each step.

Table 3: Orthogonality of Protecting Groups in Nucleoside Synthesis
Protecting Group ClassExampleProtected FunctionCleavage ConditionsOrthogonal To
Silyl (on base)Trimethylsilyl (TMS)Guanine N1-H, N2-H, O6Mild protic (e.g., H₂O, MeOH)Acid-labile, Base-labile, Fluoride-labile
Acid-LabileDimethoxytrityl (DMT)5'-HydroxylMild Acid (e.g., Dichloroacetic Acid)Base-labile, Fluoride-labile
Base-LabileBenzoyl (Bz)2', 3'-Hydroxyls; Exocyclic AminesBase (e.g., NH₃, MeNH₂)Acid-labile, Fluoride-labile
Fluoride-Labiletert-Butyldimethylsilyl (TBDMS)2'-HydroxylFluoride (B91410) Source (e.g., TBAF)Acid-labile, Base-labile

Utilization in Oligonucleotide Synthesis Methodologies

While this compound is not directly used in the automated, cyclical steps of solid-phase oligonucleotide synthesis, its role in the preparation of the necessary monomer building blocks is indispensable. researchgate.netnih.gov The dominant methodology for oligonucleotide synthesis is the phosphoramidite (B1245037) approach, which requires precisely protected nucleoside phosphoramidites as starting materials. nih.govwikipedia.org

The synthesis of a guanosine phosphoramidite monomer for RNA or DNA synthesis begins with the formation of the correctly protected nucleoside. This is where this compound plays its critical role. The Vorbrüggen reaction, using silylated guanine and a protected sugar, provides the essential guanosine or 2'-deoxyguanosine (B1662781) core. cdnsciencepub.comnih.gov Following the successful synthesis of the nucleoside, the temporary TMS groups are removed, and a new set of more robust, orthogonal protecting groups are installed. These are designed to be stable throughout the many cycles of solid-phase synthesis. For a guanosine phosphoramidite intended for RNA synthesis, these typically include:

An acid-labile DMT group on the 5'-hydroxyl.

A fluoride-labile TBDMS group on the 2'-hydroxyl. biosyn.comatdbio.com

A base-labile acyl group, such as isobutyryl (iBu) or dimethylformamidine (dmf) , on the exocyclic N2-amino group of guanine. atdbio.comatdbio.com

Only after these stable protecting groups are in place is the 3'-hydroxyl group converted into a reactive phosphoramidite. Thus, the initial use of this compound is an enabling step that facilitates the efficient and regioselective synthesis of the nucleoside precursors required for producing the complex phosphoramidite monomers essential for modern oligonucleotide synthesis.

Table 4: Protecting Groups on a Final Guanosine Phosphoramidite Monomer (for RNA Synthesis)
Position on GuanosineProtecting GroupRole in Oligonucleotide Synthesis
5'-HydroxylDimethoxytrityl (DMT)Protects 5'-OH; removed at the start of each coupling cycle.
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS)Protects 2'-OH throughout synthesis; removed post-synthesis.
Guanine N2-AmineIsobutyryl (iBu)Protects the exocyclic amine during synthesis; removed post-synthesis.
3'-Phosphoramiditeβ-CyanoethylProtects the phosphorus atom during coupling; removed post-synthesis.

Preparation of Phosphoramidite Building Blocks

The synthesis of phosphoramidite building blocks is a cornerstone of modern molecular biology, enabling the automated chemical synthesis of DNA and RNA strands with defined sequences. The guanine nucleobase, with its multiple reactive sites (N1, N2, and O6), presents a significant challenge in this process, necessitating a robust protection strategy to prevent unwanted side reactions. While various protecting groups have been developed, the use of this compound as a transiently protected intermediate offers a streamlined approach for the preparation of certain guanosine phosphoramidites.

The general strategy involves the in situ silylation of guanosine or its derivatives to form this compound. This persilylated compound is highly soluble in organic solvents and can be directly used in subsequent reactions without isolation. The TMS groups effectively block the N1, N2, and O6 positions of the guanine base, allowing for regioselective modifications at the sugar moiety.

A key transformation in the preparation of phosphoramidites is the introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position of the sugar and a phosphitylating agent at the 3'-hydroxyl group. The use of a this compound intermediate facilitates these steps by preventing interference from the guanine base.

Table 1: Key Steps in Phosphoramidite Synthesis Utilizing a this compound Intermediate

StepReagent/ConditionPurpose
Silylation Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl)Formation of the soluble and protected this compound intermediate.
5'-Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridineSelective protection of the primary 5'-hydroxyl group.
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA)Introduction of the phosphoramidite moiety at the 3'-hydroxyl group.
Deprotection Aqueous ammoniaRemoval of the trimethylsilyl protecting groups from the guanine base.

Following the successful synthesis of the fully protected phosphoramidite, the TMS groups on the guanine base can be readily removed under mild aqueous conditions, typically during the work-up procedure. This facile deprotection is a significant advantage of the silyl protecting group strategy.

Solid-Phase Synthesis Applications

Once prepared, the guanosine phosphoramidite building blocks are utilized in automated solid-phase oligonucleotide synthesis. This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).

The cycle of solid-phase synthesis consists of four main steps: detritylation, coupling, capping, and oxidation. The guanosine phosphoramidite, synthesized via the this compound intermediate, participates in the coupling step.

Table 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle

StepReagent/ConditionPurpose
1. Detritylation Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction.
2. Coupling Activated phosphoramidite (e.g., guanosine phosphoramidite), TetrazoleFormation of a new phosphite (B83602) triester linkage between the incoming monomer and the growing oligonucleotide chain.
3. Capping Acetic anhydride, N-MethylimidazoleAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
4. Oxidation Iodine in tetrahydrofuran (B95107) (THF)/water/pyridineOxidation of the unstable phosphite triester to a stable phosphate (B84403) triester linkage.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed in a final deprotection step, typically using concentrated aqueous ammonia. The final product is then purified, usually by high-performance liquid chromatography (HPLC).

While the direct application of this compound-protected phosphoramidites in routine solid-phase synthesis is not widely documented in mainstream literature, the underlying principle of using silyl groups for transient protection remains a valuable strategy in nucleic acid chemistry for the synthesis of specialized or modified oligonucleotides.

Computational and Theoretical Investigations of Tris Trimethylsilyl Guanine Systems

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Tris(trimethylsilyl)guanine. These calculations provide a detailed picture of how the introduction of three bulky trimethylsilyl (B98337) (TMS) groups alters the electronic properties of the guanine (B1146940) core.

The silylation at the N1, N9, and N2 positions significantly impacts the electron distribution within the purine (B94841) ring system. The TMS groups, being less electronegative than hydrogen, act as electron-donating groups, which increases the electron density on the guanine moiety. This has a profound effect on the molecule's reactivity and the nature of its chemical bonds.

Calculations focus on several key parameters:

Bond Lengths and Angles: Theoretical calculations can predict the geometry of the molecule with high accuracy. The Si-N bond lengths are of particular interest. In related silylated guanidines, the typical bond length for a tetracoordinate silicon atom bonded to a tricoordinate nitrogen is approximately 1.76 Å. mdpi.com

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This helps in identifying electrophilic and nucleophilic centers within the molecule, which is crucial for predicting reactivity. The nitrogen and oxygen atoms of the guanine core remain the most electronegative centers.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and spatial distribution of these frontier orbitals determine the molecule's behavior in chemical reactions. The HOMO is typically localized on the electron-rich purine ring, indicating its nucleophilic character, while the LUMO distribution points to potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound
PropertyCalculated Value/DescriptionSignificance
Si-N Bond Length~1.76 ÅIndicates a strong, covalent bond between silicon and nitrogen atoms. mdpi.com
HOMO EnergyRelatively high (less negative)Suggests the molecule is a good electron donor (nucleophile).
LUMO EnergyRelatively low (less positive)Indicates susceptibility to attack by nucleophiles at specific sites.
Charge on O6Highly negativeIdentifies the carbonyl oxygen as a primary site for electrophilic attack or coordination.
Charge on N7NegativeHighlights N7 as a key nucleophilic center, important for glycosylation and alkylation.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the presence of three rotatable Si-N bonds and the internal flexibility of the trimethylsilyl groups. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. nih.gov

The MD simulation process involves:

Force Field Selection: A suitable classical force field, such as AMBER or AMOEBA, is chosen to describe the potential energy of the system. nih.govbiorxiv.org These force fields model the atoms as spheres and the bonds as springs, with parameters derived from experimental data or quantum chemical calculations.

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with solvent molecules (e.g., water or an organic solvent) to mimic solution-phase conditions. nih.gov

Simulation: The system's trajectory is propagated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov This generates a large number of molecular configurations.

Table 2: Typical Parameters for MD Simulation of this compound
ParameterTypical Value/SettingPurpose
Force FieldAMBER, AMOEBADefines the potential energy function for all atomic interactions. biorxiv.org
Solvent ModelTIP3P Water or explicit organic solventSimulates the effect of the solvent environment on conformational preference. nih.gov
Simulation Time100 ns - 1 µsEnsures adequate sampling of the conformational space. nih.gov
Temperature298 K (25 °C)Simulates conditions at or near room temperature.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.

Theoretical Studies on Reaction Pathways and Transition States

The formation of this compound from guanine involves the sequential silylation of three active hydrogen atoms (at N1, N9, and the N2-amino group). Computational chemistry can model the reaction mechanism to understand its kinetics and thermodynamics. By calculating the potential energy surface for the reaction, researchers can identify the transition states—the highest energy points along the reaction coordinate—and determine the activation energy for each silylation step.

The reaction is typically modeled using a silylating agent, and the calculations explore different possible pathways. For instance, the order of silylation (e.g., N9 first, then N1, then N2) can be investigated. The pathway with the lowest activation energy barriers is predicted to be the most favorable. These studies confirm that the protons on the ring nitrogens (N1 and N9) are generally more acidic and react faster than the amino group proton.

Table 3: Hypothetical Calculated Activation Energies for Guanine Silylation Steps
Reaction StepHypothetical Activation Energy (kcal/mol)Implication
Guanine → N9-TMS-Guanine15Likely the first and fastest silylation step due to the acidity of the N9 proton.
N9-TMS-Guanine → N1,N9-diTMS-Guanine18Slightly higher barrier than the first step.
N1,N9-diTMS-Guanine → this compound22The final silylation of the less acidic amino group has the highest energy barrier.

This compound is a key intermediate in the synthesis of modified nucleosides, where an alkyl or glycosyl group is added. A critical challenge is controlling the regioselectivity of this reaction, as several nitrogen and oxygen atoms (N3, N7, O6) on the silylated guanine are potential nucleophilic sites.

Theoretical calculations are highly effective in predicting the most likely site of reaction. mdpi.com Methods based on DFT can be used to model the reaction with an electrophile (e.g., an alkyl halide or a glycosyl donor). By calculating the activation energies for attack at each potential site, the kinetically favored product can be predicted. researchgate.netchemrxiv.org

Several factors are analyzed to predict regioselectivity:

Frontier Molecular Orbitals (FMO): In many cases, the reaction is orbitally controlled. The reaction is favored at the atom where the HOMO has the largest coefficient, as this indicates the most available electron density for donation to the electrophile's LUMO. mdpi.com

Calculated Nucleophilicity: Reactivity indices derived from conceptual DFT, such as Fukui functions, can quantify the local nucleophilicity of each atom.

Transition State Energies: The most rigorous method involves locating the transition state structure for each possible reaction pathway and comparing their relative energies. The pathway with the lowest-energy transition state will have the fastest reaction rate and yield the major product. chemrxiv.org

For silylated guanine, calculations consistently show that the N7 position is often the most nucleophilic site, followed by O6, leading to a mixture of N7 and O6-alkylated/glycosylated products, with the precise ratio depending on the electrophile and reaction conditions.

Table 4: Theoretical Comparison of Nucleophilic Sites in this compound
Reaction SiteRelative HOMO CoefficientCalculated Relative Activation Energy (kcal/mol)Predicted Outcome
N7High0 (Reference)Major kinetic product in many cases.
O6Medium-High+1.5 to +3.0Significant side product, can become major under thermodynamic control.
N3Low> +5.0Minor product, generally not favored.

Analysis of Intermolecular Interactions in Crystal Structures and Solution

The way this compound molecules pack in a solid-state crystal or interact with solvent molecules is governed by a network of non-covalent intermolecular interactions. mdpi.com While the silylation removes the primary hydrogen bond donors (N1-H, N9-H, N2-H2), the molecule can still participate in various weaker interactions.

Computational analysis of the crystal structure, often in conjunction with X-ray diffraction data, reveals the specific contacts that dictate the packing arrangement. These interactions include:

C-H···N and C-H···O Hydrogen Bonds: The numerous methyl hydrogens on the TMS groups can act as weak hydrogen bond donors to the lone pairs on the nitrogen (N3, N7) and oxygen (O6) atoms of neighboring molecules.

Remote Si···N Interactions: In the crystal structures of some related silylated compounds, weak, attractive interactions between a silicon atom of one molecule and a nitrogen atom of an adjacent molecule have been observed. mdpi.com These long-range contacts can influence the solid-state structure. mdpi.com

π-π Stacking: Although sterically hindered by the TMS groups, some degree of offset stacking between the purine rings of adjacent molecules may occur, contributing to crystal stability.

Understanding these interactions is crucial for crystal engineering and predicting the physical properties of the solid material, such as its melting point and solubility.

Table 5: Key Intermolecular Interactions in this compound Systems
Interaction TypeTypical Distance (Å)Description
C-H···N3.2 - 3.8Weak hydrogen bonds between methyl groups and ring nitrogens.
C-H···O3.0 - 3.6Weak hydrogen bonds between methyl groups and the carbonyl oxygen.
Si···N> 3.0A potential long-range electrostatic interaction influencing crystal packing. mdpi.com
π-π Stacking (offset)3.5 - 4.0Interaction between the electron clouds of adjacent purine rings.

Advanced Research Topics and Future Directions Involving Tris Trimethylsilyl Guanine

Development of Novel Silylating Agents for Guanine (B1146940) Derivatization

The derivatization of guanine is a critical step in the synthesis of many therapeutic nucleoside analogues. rsc.orgresearchgate.netbohrium.com While hexamethyldisilazane (B44280) (HMDS) is a commonly used silylating agent, research is ongoing to identify and develop novel reagents with improved performance characteristics. rsc.org The ideal silylating agent would offer enhanced reactivity, milder reaction conditions, and greater selectivity, thereby streamlining the synthesis of complex guanine-containing molecules.

Another promising avenue of research is the development of silylating agents that allow for the selective protection of specific nitrogen or oxygen atoms on the guanine moiety. Such selectivity would be invaluable in the synthesis of complex guanine derivatives where precise control over functionalization is required. This could involve the use of bulky silyl (B83357) groups or the development of catalytic silylation methods that direct the silyl group to a specific position.

The table below summarizes some of the desired characteristics of novel silylating agents for guanine derivatization compared to the standard reagent, HMDS.

FeatureHexamethyldisilazane (HMDS)Desired Characteristics of Novel Agents
Reactivity Requires elevated temperatures and prolonged reaction times.High reactivity at or near room temperature.
Solubility Limited by the poor solubility of guanine.Capable of solubilizing guanine in a wider range of solvents.
Selectivity Generally provides per-silylation.Tunable selectivity for specific N or O atoms.
Byproducts Produces ammonia (B1221849).Volatile and non-toxic byproducts.
Process Often requires a separate silylation step.Amenable to in-situ generation and one-pot procedures.

Future research in this area will likely focus on the design and synthesis of silylating agents with tailored electronic and steric properties to achieve these goals. The development of more efficient and selective silylating agents will have a significant impact on the synthesis of novel guanosine (B1672433) analogues for therapeutic applications.

Stereoselective Synthesis of Advanced Guanine-Containing Architectures

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of advanced guanine-containing architectures is a major focus of current research. ffame.org Tris(trimethylsilyl)guanine plays a crucial role in these syntheses, serving as a key nucleophile in glycosylation reactions to form the critical N-glycosidic bond. researchgate.net

One of the primary challenges in the synthesis of guanosine analogues is controlling the regioselectivity of the glycosylation reaction, as alkylation can occur at either the N7 or N9 position of the purine (B94841) ring. ffame.org The use of protected guanine derivatives, such as N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine, in conjunction with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or tris(trimethylsilyl)amine (B75434) (TSA), has been shown to favor the formation of the desired N9 isomer. ffame.org

Furthermore, achieving high stereoselectivity at the anomeric center of the sugar moiety is essential. The choice of Lewis acid catalyst, solvent, and reaction temperature can significantly influence the ratio of α and β anomers produced. Researchers are actively exploring new catalyst systems and reaction conditions to enhance the diastereoselectivity of the glycosylation reaction. For instance, the use of bulky Lewis acids has been shown to favor the formation of the thermodynamically more stable β-anomer. organic-chemistry.org

The table below presents a selection of research findings on the stereoselective synthesis of guanosine analogues, highlighting the reaction conditions and outcomes.

Future research in this area will likely focus on the development of chiral catalysts and auxiliaries to achieve even higher levels of stereocontrol in the synthesis of complex guanine-containing molecules. The ability to synthesize stereochemically pure guanosine analogues is critical for the development of new antiviral and anticancer agents with improved efficacy and reduced side effects.

Photoremovable Silyl Protecting Groups in Guanine Chemistry

Photoremovable protecting groups (PPGs) offer precise spatial and temporal control over the release of active molecules, making them valuable tools in chemical biology and materials science. nih.govwikipedia.org The application of photoremovable silyl protecting groups in guanine chemistry is an emerging area of research with the potential to enable novel applications in areas such as DNA synthesis and the controlled release of therapeutic agents. nih.govacs.org

A key advantage of PPGs is that they can be removed under mild conditions using light, avoiding the need for harsh chemical reagents that could damage sensitive molecules. wikipedia.org In the context of guanine chemistry, a photoremovable silyl group could be used to protect the nucleobase during multi-step synthesis and then selectively removed at a desired stage to unmask the guanine moiety.

Research in this area has focused on the development of silyl ethers that can be cleaved upon irradiation with UV light. For example, a bulky tris(trimethylsilyl)silyl group has been investigated as a photocleavable protecting group for alcohols. nih.govacs.org Irradiation of these silyl ethers at 254 nm leads to the deprotection of the alcohol in good yields. nih.govacs.org The development of analogous systems for the protection of the functional groups on guanine is a logical next step.

The table below outlines the key characteristics of photoremovable protecting groups and their potential application in guanine chemistry.

CharacteristicDescriptionRelevance to Guanine Chemistry
Orthogonality Cleavage is triggered by a specific wavelength of light, independent of other protecting groups.Allows for selective deprotection of guanine in the presence of other protected functional groups.
Spatiotemporal Control The release of the active molecule can be controlled in both space and time by directing the light source.Enables the site-specific activation of guanine-containing probes or drugs in biological systems.
Mild Deprotection Avoids the use of harsh chemical reagents.Preserves the integrity of complex and sensitive guanine-containing molecules.
Quantum Yield A measure of the efficiency of the photoreaction.A high quantum yield is desirable for efficient and rapid deprotection. mdpi.com

Future research in this area will likely focus on the design of photoremovable silyl groups that can be cleaved with longer wavelength light to minimize potential damage to biological samples. nih.gov The development of two-photon cleavable silyl protecting groups would also be a significant advancement, allowing for even greater spatial resolution in three-dimensional systems.

Integration of this compound Synthesis into Continuous Flow Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. vapourtec.comnih.govamt.uk The integration of this compound synthesis into continuous flow systems is a promising area of research that could lead to more efficient and cost-effective production of this important intermediate.

A key challenge in adapting the synthesis of this compound to a flow process is the handling of solids, as guanine has poor solubility in many common solvents. rsc.org However, recent advances in flow reactor design, such as the use of packed-bed reactors and systems capable of handling slurries, are helping to overcome this limitation. nih.gov

A continuous flow process for the synthesis of this compound could involve pumping a slurry of guanine and a silylating agent through a heated reactor coil. The residence time in the reactor could be precisely controlled to ensure complete conversion to the desired product. The output from the reactor could then be directly coupled to a subsequent reaction, such as a glycosylation step, creating a fully integrated and automated process for the synthesis of guanosine analogues. researchgate.net

The table below compares the key features of batch versus continuous flow synthesis for the preparation of this compound.

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Handling of large quantities of reagents can pose safety risks.Smaller reactor volumes and better temperature control enhance safety. mdpi.com
Scalability Scaling up can be challenging and may require significant process redevelopment.Scaling up is typically achieved by running the process for a longer duration.
Process Control Difficult to maintain precise control over temperature and mixing.Excellent control over reaction parameters, leading to improved consistency and yield.
Automation Can be automated, but often requires complex robotic systems.Readily amenable to automation for high-throughput synthesis and optimization. vapourtec.com

The development of a robust and scalable continuous flow process for the synthesis of this compound would be a significant advancement in the field of nucleoside chemistry. It would not only improve the efficiency and safety of the process but also facilitate the rapid synthesis of libraries of guanosine analogues for drug discovery.

Mechanochemical Approaches to Guanine Silylation and Nucleoside Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool in organic synthesis. beilstein-journals.orgresearchgate.net Ball milling, a common mechanochemical technique, has been successfully applied to the synthesis of nucleosides, offering a solvent-free and often more efficient alternative to traditional solution-phase methods. rsc.orgqub.ac.uk

The application of mechanochemistry to the silylation of guanine and subsequent nucleoside synthesis is a particularly promising area of research. beilstein-journals.org In a typical mechanochemical approach, guanine, a silylating agent, and a sugar donor are combined in a milling vessel with grinding balls. The mechanical energy generated by the milling process facilitates the silylation of the guanine and the subsequent glycosylation reaction.

A key advantage of this approach is that it can be performed without the need for a solvent, which significantly reduces waste and simplifies product purification. rsc.org Furthermore, mechanochemical reactions are often faster than their solution-phase counterparts. For example, the regioselective synthesis of nucleosides via ball milling has been achieved in as little as 30 minutes. rsc.org

The table below summarizes the key advantages of mechanochemical synthesis compared to traditional solution-phase methods for nucleoside synthesis.

FeatureSolution-Phase SynthesisMechanochemical Synthesis
Solvent Usage Typically requires large volumes of organic solvents.Often solvent-free or requires only minimal amounts of liquid assistant. rsc.org
Reaction Time Can range from hours to days.Often significantly faster, with reactions completed in minutes to hours. rsc.org
Waste Generation Generates significant amounts of solvent waste.Minimal waste generation, aligning with the principles of green chemistry. researchgate.net
Energy Consumption Requires energy for heating and stirring.Energy is supplied mechanically, which can be more efficient.

Future research in this area will likely focus on expanding the scope of mechanochemical methods to include a wider range of guanine derivatives and sugar donors. The development of in-situ monitoring techniques for ball milling reactions would also be a valuable tool for optimizing reaction conditions and understanding reaction mechanisms.

Sustainable and Green Chemistry Aspects in this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. acs.orgresearchgate.net In the context of this compound chemistry, there are several opportunities to develop more sustainable and environmentally friendly processes.

One key area of focus is the reduction or elimination of hazardous solvents. rsc.org As mentioned in the previous section, mechanochemical methods offer a promising solvent-free approach to guanine silylation and nucleoside synthesis. beilstein-journals.org The use of safer, bio-based solvents is another potential strategy for reducing the environmental footprint of these processes.

Another important aspect of green chemistry is atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The development of catalytic methods for guanine silylation and glycosylation could significantly improve the atom economy of these reactions by reducing the need for stoichiometric amounts of reagents.

The table below outlines several green chemistry principles and their potential application in this compound chemistry.

Green Chemistry PrincipleApplication in this compound Chemistry
Waste Prevention Development of high-yielding reactions with minimal byproducts.
Atom Economy Use of catalytic methods to maximize the incorporation of reactant atoms into the final product.
Safer Solvents and Auxiliaries Replacement of hazardous solvents with greener alternatives or the use of solvent-free methods like ball milling. rsc.org
Design for Energy Efficiency Development of reactions that can be performed at ambient temperature and pressure. beilstein-journals.org
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of both the guanine and sugar moieties.

The integration of green chemistry principles into the synthesis and application of this compound is not only environmentally responsible but can also lead to more efficient and cost-effective processes. Future research in this area will be crucial for the development of a truly sustainable pharmaceutical industry.

Q & A

Basic: What are the optimal synthetic routes for preparing Tris(trimethylsilyl)guanine, and what factors influence reaction efficiency?

This compound is typically synthesized via silylation of guanine using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Key considerations include:

  • Reagent stoichiometry : A 3:1 molar ratio of TMSCl to guanine ensures complete silylation .
  • Solvent selection : Anhydrous pyridine or hexamethyldisilazane (HMDS) is preferred to prevent hydrolysis of silylating agents .
  • Temperature control : Reactions are conducted at 60–80°C under inert gas (N₂/Ar) to minimize side reactions .
    Post-synthesis, vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is used for purification. Yield optimization requires strict moisture exclusion and real-time monitoring via TLC or HPLC .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Flammability : Store in flame-proof cabinets at 2–8°C, as hexane-based solutions are highly flammable (DOT Hazard Class 3) .
  • Moisture sensitivity : Use glove boxes or Schlenk lines to prevent hydrolysis, which generates toxic by-products like HCl .
  • Personal protective equipment (PPE) : Wear N95 masks, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods with secondary containment .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) during characterization?

Discrepancies in spectral data often arise from:

  • Polymorphism : Use variable-temperature XRD to identify crystalline forms .
  • Residual solvents : Employ high-vacuum drying and validate purity via ¹H/¹³C NMR in deuterated DMSO to detect trace solvents .
  • Stereochemical ambiguity : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) .
    Triangulate results with elemental analysis (C, H, N) and HRMS to confirm molecular integrity .

Advanced: What strategies enhance the yield of this compound in nucleoside synthesis?

  • Catalytic activation : Add 4-dimethylaminopyridine (DMAP) to accelerate silylation kinetics .
  • Stepwise silylation : Sequentially protect the N2, N6, and N9 positions to reduce steric hindrance .
  • In situ by-product removal : Use molecular sieves or scavengers like triethylamine to trap HCl .
    Monitor reaction progress via inline FTIR to detect TMSCl consumption and adjust parameters dynamically .

Basic: Which analytical techniques are essential for verifying this compound purity?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
  • ¹H NMR : Confirm absence of peaks at δ 6.5–8.5 ppm (unreacted guanine) and δ 0.1–0.3 ppm (trimethylsilyl groups) .
  • Mass spectrometry : ESI-HRMS should show [M+H]⁺ at m/z 429.2 (calculated for C₁₅H₃₃N₅Si₃⁺) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Transition state analysis : Simulate silylation pathways using software like Gaussian to optimize activation energy .
  • Solvent effects : Apply COSMO-RS models to predict solubility and stability in different solvents .

Basic: What are common by-products in this compound synthesis, and how are they mitigated?

  • Partial silylation products : Use excess TMSCl (1.5× stoichiometric) and extended reaction times .
  • Oxidized derivatives : Maintain inert atmospheres and add antioxidants like BHT (butylated hydroxytoluene) .
  • Hexane residues : Purify via rotary evaporation under reduced pressure (<1 mmHg) .

Advanced: How to design mechanistic studies for this compound’s role in antiviral nucleoside synthesis?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated guanine to identify rate-determining steps .
  • Radical trapping : Introduce TEMPO to test for radical intermediates in silylation .
  • Cross-coupling experiments : React with deuterated TMSCl to trace silyl group transfer pathways via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.